molecular formula C21H35NO B146973 Funtumine CAS No. 474-45-3

Funtumine

Cat. No. B146973
CAS RN: 474-45-3
M. Wt: 317.5 g/mol
InChI Key: POWBIOMTXFDIOP-SYBPFIFISA-N
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Description

An Insight into the Mechanism of Funtumine-Induced Cell Death in Cancer Cells

Funtumine is a steroidal alkaloid with significant pharmacological activities, particularly noted for its anti-proliferative effects on cancer cells. The study conducted on cancer cell lines such as HT-29, MCF-7, and HeLa revealed that funtumine induces cell death through several mechanisms. It causes mitochondrial depolarization, increases reactive oxygen species (ROS) production, and activates apoptosis via caspase-3/7. Additionally, funtumine disrupts F-actin organization and inhibits topoisomerase-I activity. These findings suggest that funtumine has the potential to be developed into a novel anticancer agent, although further studies are needed to fully understand its mechanisms .

The Source of Androgenic Activity in Funtumia Latifolia

Funtumine has been identified in the context of androgenic activity associated with Funtumia latifolia. The androgenic principle, formed by the metabolism of steroidal alkaloids by the fungus Fusarium solani, is distinct from other known compounds. This discovery highlights the complex interactions between plants and microorganisms and the potential for discovering novel bioactive compounds .

Antiplasmodial and Antileishmanial Activity of Funtumine

In a study focusing on the antiparasitic effects of compounds from Funtumia elastica, funtumine demonstrated good in vitro antimalarial activities and moderate leishmanicidal activities. These findings indicate that funtumine and related compounds could serve as a basis for developing new treatments for parasitic diseases such as malaria and leishmaniasis .

Isolation and Anti-Plasmodial Activity of Funtumine

Funtumine was isolated from the stem bark of Funtumia elastica and showed significant in vitro antiplasmodial activity against a chloroquine-resistant strain of Plasmodium falciparum. The compound's weak cytotoxicity against rat cell lines suggests a potential for selective antimalarial effects with minimal side effects .

The Synthesis of Funtumine

The synthesis of funtumine from pregnenolone involves several steps, including catalytic hydrogenation and the Mitsunobu reaction, followed by treatments with aqueous base and acid solutions. The process yields funtumine with a total return ratio of approximately 61.0%, indicating a relatively efficient synthesis method for this compound .

Synthesis and Structure-Activity Relationships of Novel Antitumor Agents

While this study does not directly relate to funtumine, it provides context for the broader field of antitumor agent synthesis. The research into structure-activity relationships of naphthyridine derivatives offers insights into the design of new compounds with potential antitumor activities. Such research can inform future studies on funtumine derivatives and their possible enhancements as anticancer agents .

Scientific Research Applications

Anticancer Properties

Funtumine has demonstrated significant anticancer properties. A study by Abiodun et al. (2020) found that funtumine, along with another steroidal alkaloid holamine, exhibited selective anti-proliferative effects on cancer cells. These effects were facilitated through apoptosis induced by mitochondrial function modulation, reactive oxygen species production, and caspase-3/7 activation. Funtumine also disrupted F-actin organization and inhibited topoisomerase-I activity in cancer cells.

Synthesis

The synthesis of funtumine has been studied due to its pharmacological potential. Jiang Hong-ming (2008) reported a process for preparing funtumine from pregnenolone. This involved steps like catalytic hydrogenation and Mitsunobu reaction, achieving a total returns ratio of approximately 61.0% (Jiang, 2008).

Antiparasitic Effects

Research by Ma'mag et al. (2021) on Funtumia elastica, a plant containing steroidal alkaloids including funtumine, revealed significant antiparasitic effects against Plasmodium falciparum and Leishmania donovani. This study suggests the potential of funtumine in treating parasitic infections.

Antimicrobial and Anti-Inflammatory Activities

The antimicrobial and anti-inflammatory activities of Funtumia africana, which contains funtumine, were demonstrated in a study by Ramadwa et al. (2017). The plant showed significant activity against various bacterial and fungal strains and exhibited moderate activity against COX-1 and COX-2 enzymes, supporting its traditional medicinal use.

Future Directions

While Funtumine appears to have translational potential for the development of novel anticancer agents, further mechanistic and molecular studies are recommended to fully understand their anticancer effects .

properties

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12,22H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWBIOMTXFDIOP-SYBPFIFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878598
Record name Funtumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Funtumine

CAS RN

474-45-3
Record name (3α,5α)-3-Aminopregnan-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-45-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Funtumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Funtumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α-amino-5α-pregnan-20-one
Source European Chemicals Agency (ECHA)
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Record name FUNTUMINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29N9T471HT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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